

Eupenifeldin from Eupenicillium brefeldianum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Eupenifeldin is a potent cytotoxic, bistropolone meroterpenoid metabolite produced by the fungus Eupenicillium brefeldianum. First identified in cultures of E. brefeldianum ATCC 74184, this compound has demonstrated significant antitumor activity at nanomolar concentrations against a range of human cancer cell lines.[1] Its mechanism of action involves the induction of apoptosis and is potentiated by an autophagic response, making it a compound of considerable interest for oncological drug discovery. This document provides a comprehensive technical overview of **eupenifeldin**, covering its biosynthesis, production, biological activity, and relevant experimental protocols to facilitate further research and development.

Biosynthesis of Eupenifeldin

Eupenifeldin is a hybrid natural product, classified as a tropolone sesquiterpenoid. Its biosynthesis is a complex process involving the convergence of the polyketide and mevalonate pathways.[2][3]

The core structure is assembled via a key hetero-Diels-Alder (hDA) reaction between a tropolone quinomethide (derived from the polyketide pathway) and a ZEE-diastereomer of humulene (a sesquiterpene from the mevalonate pathway).[4]

The initial steps for forming the tropolone nucleus mirror those of the stipitatic acid pathway:[4]







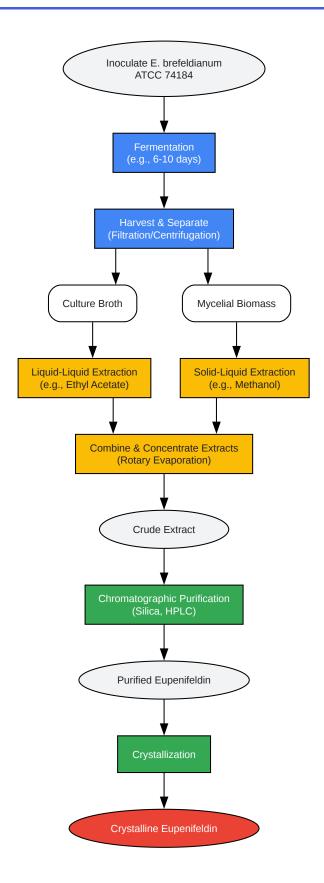
- A non-reducing polyketide synthase (PKS), such as TropA, synthesizes 3methylorcinaldehyde.[4]
- An FAD-dependent monooxygenase (TropB) oxidizes this intermediate.[4]
- A non-heme iron dioxygenase (TropC) catalyzes an oxidative ring expansion to form the tropolone nucleus, stipitaldehyde.[4]
- This aldehyde is then reduced by a short-chain reductase/dehydrogenase (SDR) to its corresponding alcohol, which serves as the precursor for the hDA reaction.[4]

Concurrently, farnesyl pyrophosphate (FPP) from the mevalonate pathway is cyclized by a sesquiterpene cyclase to form the ZEE isomer of humulene.[4] The subsequent enzyme-catalyzed hDA reaction and further modifications, including a second hDA reaction to attach the second tropolone moiety, complete the **eupenifeldin** molecule.[4]

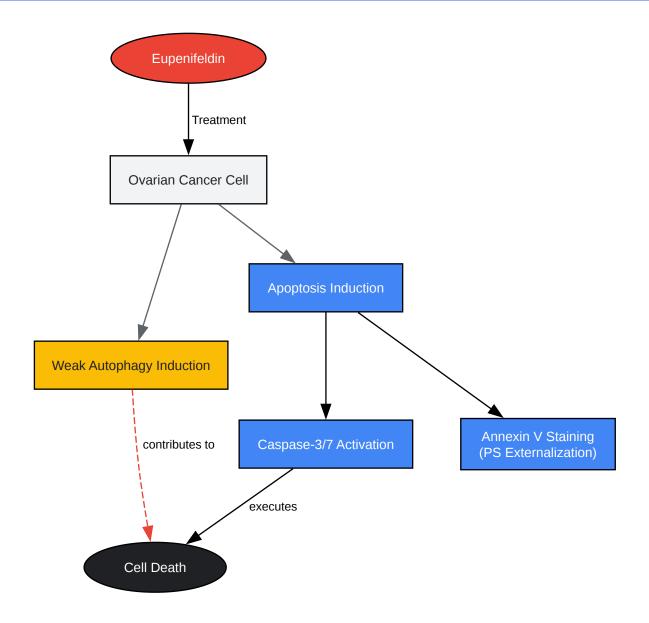












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